



# **Application Note and Protocol for Forced Degradation Study of Ivabradine Tablets**

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Compound of Interest		
Compound Name:	Ivabradine impurity 2	
Cat. No.:	B601732	Get Quote

Audience: Researchers, scientists, and drug development professionals.

#### Introduction

Forced degradation studies are a critical component of the drug development process, mandated by regulatory bodies such as the International Council for Harmonisation (ICH).[1][2] [3] These studies involve subjecting the drug substance and drug product to stress conditions exceeding those of accelerated stability testing. The primary objectives of a forced degradation study are to identify potential degradation products, elucidate degradation pathways, and develop stability-indicating analytical methods.[1][3] This application note provides a detailed protocol for conducting a forced degradation study on Ivabradine tablets, a medication used for the symptomatic management of stable angina pectoris.

Ivabradine is susceptible to degradation under various stress conditions, including hydrolysis (acidic and basic), oxidation, heat, and light.[4][5][6][7] Understanding its degradation profile is essential for ensuring the safety, efficacy, and quality of the final drug product. This protocol outlines the experimental procedures for subjecting Ivabradine tablets to different stress conditions and the analytical methodology for the separation and quantification of Ivabradine and its degradation products.

## **Experimental Protocols**

1. Materials and Reagents



- Ivabradine Tablets
- Ivabradine Reference Standard
- Hydrochloric Acid (HCl)
- Sodium Hydroxide (NaOH)
- Hydrogen Peroxide (H<sub>2</sub>O<sub>2</sub>)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Ammonium Formate
- Trifluoroacetic Acid
- Water (HPLC grade)
- Standard laboratory glassware and equipment
- HPLC system with PDA or UV detector and Mass Spectrometer (optional but recommended)
- Photostability chamber
- Thermostatic oven
- 2. Preparation of Solutions
- Standard Stock Solution of Ivabradine: Accurately weigh and dissolve an appropriate amount
  of Ivabradine reference standard in a suitable solvent (e.g., methanol or mobile phase) to
  obtain a stock solution of known concentration (e.g., 1 mg/mL).
- Sample Stock Solution: Weigh and powder a sufficient number of Ivabradine tablets (at least 20) to get a homogenous sample.[8] Accurately weigh a portion of the powdered tablets equivalent to a specific amount of Ivabradine and dissolve it in a suitable solvent. Sonicate for a few minutes to ensure complete dissolution of the active ingredient and then dilute to a

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known volume to obtain a stock solution of desired concentration (e.g., 1 mg/mL of Ivabradine).[8] Filter the solution through a 0.45 μm syringe filter before use.

## 3. Forced Degradation (Stress) Studies

The goal of forced degradation is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[1][9] The conditions below are starting points and may need to be adjusted based on the observed degradation.

## 3.1. Acid Hydrolysis

- To an aliquot of the sample stock solution, add an equal volume of 1 N HCl.[10]
- Reflux the mixture at 80°C for a specified period (e.g., 4 hours).[10]
- After the specified time, cool the solution to room temperature and neutralize it with an appropriate volume of 1 N NaOH.
- Dilute the resulting solution with the mobile phase to a suitable concentration for HPLC analysis.

## 3.2. Base Hydrolysis

- To an aliquot of the sample stock solution, add an equal volume of 1 N NaOH.[10]
- Reflux the mixture at 80°C for a specified period (e.g., 4 hours).[10]
- After the specified time, cool the solution to room temperature and neutralize it with an appropriate volume of 1 N HCI.
- Dilute the resulting solution with the mobile phase to a suitable concentration for HPLC analysis.

## 3.3. Oxidative Degradation

• To an aliquot of the sample stock solution, add an equal volume of 3-30% hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>).[8][11]



- Keep the solution at room temperature or slightly elevated temperature (e.g., 60°C) for a specified period (e.g., 24 hours), protected from light.[8]
- Dilute the resulting solution with the mobile phase to a suitable concentration for HPLC analysis.

## 3.4. Thermal Degradation

- Expose the powdered Ivabradine tablets to dry heat in a thermostatically controlled oven at a temperature such as 80°C for a specified period (e.g., 24-48 hours).[11]
- After exposure, allow the sample to cool to room temperature.
- Weigh an appropriate amount of the heat-stressed powder, dissolve it in the mobile phase,
   and dilute to a suitable concentration for HPLC analysis.

## 3.5. Photolytic Degradation

- Expose the powdered Ivabradine tablets to a light source in a photostability chamber. The exposure should be to a minimum of 1.2 million lux hours and 200 watt-hours per square meter.[3]
- A control sample should be kept in the dark under the same temperature conditions.
- After exposure, weigh an appropriate amount of the photo-stressed powder, dissolve it in the mobile phase, and dilute to a suitable concentration for HPLC analysis.
- 4. Analytical Methodology (Stability-Indicating HPLC Method)

A stability-indicating method is crucial to separate the parent drug from its degradation products. A common approach involves a reverse-phase HPLC method.

- Chromatographic Conditions (Example):
  - Column: C18 column (e.g., 250 mm x 4.6 mm, 5 μm).[5][12]
  - Mobile Phase: A gradient or isocratic elution using a mixture of a buffer (e.g., 10 mM ammonium formate pH 3.0 or 0.075% trifluoroacetic acid) and an organic solvent (e.g.,



acetonitrile and/or methanol).[4][5]

Flow Rate: 0.7 - 1.5 mL/min.[4][5]

Detection Wavelength: 286 nm or 287 nm.[5][13]

Column Temperature: 30°C.[5][12]

Injection Volume: 10-20 μL.

• Method Validation: The analytical method should be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.[5]

## **Data Presentation**

The results of the forced degradation study should be summarized in a clear and concise manner. The following table provides a template for presenting the quantitative data.

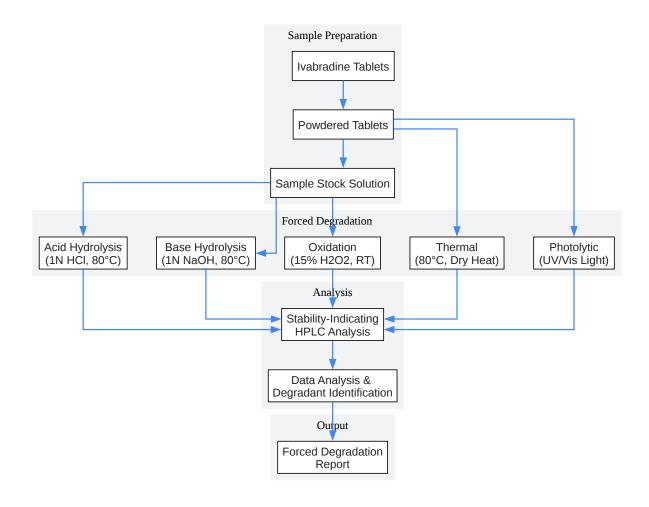
Stress Condition	Reagent/ Condition	Duration	Temperat ure	% Assay of Ivabradin e	% Degradati on	Number of Degradati on Products
Acid Hydrolysis	1 N HCl	4 hours	80°C			
Base Hydrolysis	1 N NaOH	4 hours	80°C	_		
Oxidative	15% H <sub>2</sub> O <sub>2</sub>	24 hours	Room Temp			
Thermal	Dry Heat	48 hours	80°C	_		
Photolytic	1.2 million lux hours	Ambient	Ambient	-		

Note: The percentage degradation and the number of degradation products are to be determined from the HPLC analysis of the stressed samples.



# **Mandatory Visualizations**

**Experimental Workflow Diagram** 

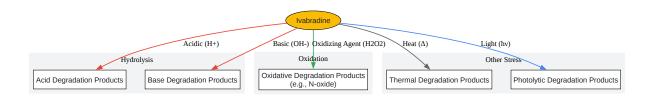




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Caption: Experimental workflow for the forced degradation study of Ivabradine tablets.

Ivabradine Degradation Pathways



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Caption: Potential degradation pathways of Ivabradine under various stress conditions.

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